molecular formula C19H18N4O4S B3312586 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide CAS No. 946320-66-7

2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide

Cat. No.: B3312586
CAS No.: 946320-66-7
M. Wt: 398.4 g/mol
InChI Key: UPCVMFLUWLBOGB-UHFFFAOYSA-N
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Description

2-({1-[(2-Methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide is a nitroheterocyclic derivative featuring a 1,2-disubstituted imidazole core. The compound is characterized by a sulfanyl group at position 2 of the imidazole ring, a 2-methoxyphenylmethyl substituent at position 1, and an acetamide-linked 4-nitrophenyl group (Fig. 1). This structure places it within the broader class of 5-nitroimidazole analogs, which are historically significant for their antimicrobial and antiparasitic activities .

The 2-methoxyphenylmethyl group may influence lipophilicity and pharmacokinetic profiles, as methoxy substituents are known to modulate membrane permeability .

Properties

IUPAC Name

2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-27-17-5-3-2-4-14(17)12-22-11-10-20-19(22)28-13-18(24)21-15-6-8-16(9-7-15)23(25)26/h2-11H,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCVMFLUWLBOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage . This intermediate can then be further reacted with other reagents to introduce the imidazole and nitrophenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenated reagents and bases like potassium carbonate (K2CO3) are often used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole and phenyl derivatives.

Scientific Research Applications

2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit bacterial cell division by targeting key functional proteins involved in the process .

Comparison with Similar Compounds

Key Observations :

  • Nitro vs. Methoxy Groups : The nitro group in the target compound and its 4-nitrophenyl analog (Table, Row 5) likely confer stronger antiparasitic activity compared to methoxy-substituted analogs (Row 2), as nitroheterocycles are pro-drugs activated under anaerobic conditions .
  • Sulfanyl vs. Sulfonyl : Sulfonyl-containing derivatives (Row 4) exhibit enhanced antibacterial potency against C. difficile due to increased electrophilicity, but the sulfanyl group in the target compound may reduce mutagenicity risks associated with nitroimidazoles .

Crystallographic and Computational Insights

Structural analogs (e.g., ’s N-(4-methoxyphenyl)acetamide) reveal hydrogen-bonding networks between acetamide NH and sulfanyl/sulfonyl groups, stabilizing crystal packing . Computational modeling (e.g., ’s imidazole-acetamide conformers) suggests that substituents like 4-nitro alter electron density distribution, affecting binding to targets like nitroreductases .

Biological Activity

The compound 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Structure

The compound features a unique combination of functional groups, including an imidazole ring, a methoxyphenyl group, and a nitrophenyl acetamide moiety. Its IUPAC name is:

This compound

Molecular Formula

The molecular formula is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S with a molecular weight of approximately 372.45 g/mol.

Structure Visualization

ComponentDescription
Imidazole RingA five-membered ring containing nitrogen
Methoxyphenyl GroupA phenyl ring substituted with a methoxy group
Nitro GroupA nitro group attached to the phenyl ring

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring is known for its capacity to coordinate with metal ions, potentially inhibiting enzyme activity. The presence of the methoxyphenyl and nitrophenyl groups may enhance binding affinity and selectivity, contributing to its biological effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that imidazole derivatives can induce apoptosis in cancer cell lines.

Case Studies

  • Xia et al. (2022) reported that imidazole derivatives demonstrated IC50 values ranging from 4.2 µM to 49.85 µM against various cancer cell lines, indicating potent growth inhibition.
  • Fan et al. highlighted that certain derivatives induced autophagy in A549 cell lines without triggering apoptosis, showcasing a unique mechanism of action.

Antimicrobial Activity

Compounds containing imidazole rings have been explored for their antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Research Findings

  • Thiazole Derivatives : A study indicated that thiazole-bearing compounds exhibited significant antibacterial activity comparable to standard antibiotics like norfloxacin.
  • Imidazole Compounds : Various studies have reported promising antibacterial effects against Gram-positive and Gram-negative bacteria.

Other Biological Activities

In addition to anticancer and antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. The modulation of inflammatory pathways could provide therapeutic benefits in conditions characterized by excessive inflammation.

Summary of Biological Activities

Activity TypeIC50 Values (µM)Reference
Anticancer4.2 - 49.85Xia et al., 2022
AntimicrobialVariesMDPI Publications
Anti-inflammatoryNot yet quantifiedOngoing Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide

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